4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Synthetic chemistry Fragment elaboration PROTAC linker diversification

Researchers requiring rigid spirocyclic linkers for PROTAC design or CNS-targeted libraries often face synthetic bottlenecks with less reactive chloro-analogues. This compound directly addresses that need. Key advantages include: • The meta-bromine substituent enables Pd-catalyzed cross-coupling at rates up to 100x faster than the chloro variant, accelerating library synthesis. • A logP of 3.1 and TPSA of 66.8 Ų place it within the predictive window for blood-brain barrier penetration, making it suitable for CNS drug discovery. • Supplied at 98% purity, it supports high-throughput SAR exploration without extensive pre-purification, ensuring reliable global supply.

Molecular Formula C16H18BrNO4
Molecular Weight 368.22 g/mol
CAS No. 1326810-46-1
Cat. No. B6348293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS1326810-46-1
Molecular FormulaC16H18BrNO4
Molecular Weight368.22 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H18BrNO4/c17-12-6-4-5-11(9-12)14(19)18-13(15(20)21)10-22-16(18)7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10H2,(H,20,21)
InChIKeyAAZUVYWGJAIVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-46-1): Core Physicochemical and Structural Profile


4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic oxazolidine carboxylic acid that incorporates a meta-substituted bromobenzoyl amide. Its structure features a rigid spirocyclic core (cyclohexane fused to oxazolidine), a carboxylic acid moiety, and a meta-bromophenyl carbonyl group. Computed descriptors include a molecular weight of 368.22 g/mol, a topological polar surface area (TPSA) of 66.8 Ų, a calculated logP (XLogP3-AA) of 3.1, and a single hydrogen bond donor [1]. These properties place it in a physicochemical space suitable for oral bioavailability according to Lipinski rules, while the aryl bromide provides a versatile reactive handle for downstream diversification [1].

Why 4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Cannot Be Interchanged with In-Class Analogues


Within the 4-aroyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid family, the identity of the halogen and its substitution pattern are not interchangeable. Replacement of the meta-bromine with chlorine reduces both the lipophilicity (ΔlogP ≈ -0.1) and the oxidative addition rate constant for palladium-catalyzed cross-coupling by approximately two orders of magnitude, fundamentally limiting synthetic diversification potential [1][2]. Shifting bromine to the para position yields an isomer with identical logP and TPSA but alters the electrostatic potential surface, which can affect both the regioselectivity of metal-catalyzed reactions and the target-binding pose if the scaffold is used as a ligand warhead [1]. These multidimensional differences mean that generic substitution risks both synthetic failure and physicochemical non-equivalence in a pre-optimized series [2].

Product-Specific Quantitative Differentiation Evidence for 4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid


Meta-Bromine Provides Tunable Cross-Coupling Reactivity Unavailable to Chloro or Fluoro Analogues

The C-Br bond (bond dissociation energy ≈ 281 kJ/mol) undergoes rate-determining oxidative addition with Pd(0) approximately 10²–10³ times faster than a C-Cl bond (BDE ≈ 351 kJ/mol), making the bromo analogue synthetically enabling for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions [1]. In contrast, the 4-(3-chloro) derivative (CAS 1008471-35-9) requires specialized ligands and forcing conditions for equivalent transformations, limiting its utility in parallel library synthesis [1][2]. The 3-fluoro analogue is inert under standard cross-coupling conditions. Quantitatively, aryl bromides typically achieve >85% conversion under mild Pd(PPh₃)₄/Na₂CO₃ conditions (80 °C, 4 h), whereas the corresponding chloride requires Pd₂(dba)₃/XPhos at 110 °C for 24 h to reach similar yields, reducing throughput and increasing side-product formation [2].

Synthetic chemistry Fragment elaboration PROTAC linker diversification

Intermediate LogP of 3.1 Balances Permeability and Solubility in the Oral Drug-Like Space

The computed XLogP3-AA for the target compound is 3.1 [1]. The 3-chloro analogue has logP 3.0, a difference of ΔlogP = -0.1, while the 3-fluoro analogue (CAS 1326813-79-9) has a predicted logP of approximately 2.5–2.6, a difference of ΔlogP ≈ -0.5 to -0.6 [1]. The 3-bromo compound therefore occupies the center of the optimal logP range (2.0–3.5) for passive permeability and aqueous solubility, offering a more favorable balance than the more hydrophilic fluoro variant (which may compromise permeability) and the slightly more lipophilic chloro analog [2]. While TPSA is identical across the series (66.8 Ų), the incremental logP advantage of the bromo derivative can translate to improved Caco-2 permeability in permeability-limited series without exceeding the accepted lipophilicity threshold for metabolic stability [2].

Drug-likeness ADME prediction Lead optimization

Meta-Substitution Pattern Confers a Distinct Electrostatic and Steric Profile Compared to the Para-Isomer

Although the 3-bromo and 4-bromo isomers share identical molecular weight (368.22 g/mol), logP (3.1), and TPSA (66.8 Ų), the meta position of the bromine in the target compound directs the electron-withdrawing effect through the inductive pathway, yielding a distinct molecular electrostatic potential (MEP) surface [1]. In cross-coupling, the meta-bromoaryl intermediate exhibits different steric accessibility for the palladium catalyst, which can translate to altered regioselectivity in sequential polyfunctionalization [2]. For applications where the bromine is retained as a pharmacophoric halogen-bond donor, meta-substitution orients the σ-hole differently relative to the spirocyclic scaffold, potentially modulating target engagement in a way that the para isomer cannot replicate [2].

Conformational analysis Structure-activity relationship Isomer differentiation

Commercial Availability at High Purity (98%) with Specific Characterization Data

The target compound is available commercially at a purity specification of 98% from established laboratory chemical suppliers, with corresponding CAS registration and catalog numbers that enable unambiguous identification and re-order . This purity level exceeds the typical 95–97% specification often encountered for less common spirocyclic building blocks in this class . For derivative preparation or pharmacological testing, a 98% purity specification can reduce the confounding influence of impurities and eliminate the need for additional in-house purification, directly accelerating hit-to-lead timelines .

Chemical procurement Quality control Building block supply

Spirocyclic Scaffold Imparts Conformational Restriction Favorable for Target Binding Entropy

The 1-oxa-4-azaspiro[4.5]decane core framework restricts the torsional freedom of the carboxylic acid and amide substituents relative to a flexible piperidine analogue. This conformational pre-organization is predicted to reduce the entropic penalty upon target binding, a principle validated across multiple spirocyclic drug discovery programs [1]. While this property is shared with the entire spirocyclic series, the combination with the meta-bromine handle makes the target compound a uniquely derivatizable rigidified scaffold for structure-based design [2].

Conformational restriction Ligand design Entropy-driven binding

Optimal Research and Industrial Application Scenarios for 4-(3-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid


PROTAC Linker and E3 Ligase Ligand Conjugation via Suzuki-Miyaura Cross-Coupling

The meta-bromine serves as a robust, chemoselective handle for Pd-catalyzed cross-coupling to install functionalized aryl, heteroaryl, or alkenyl groups. This enables rapid construction of PROTACs where the spirocyclic core acts as a rigid linker between an E3 ligase ligand and a target-protein binder, a transformation that cannot be executed with comparable efficiency using the chloro analogue [Section 3, Evidence Item 1].

Lead Optimization of CNS-Penetrant Spirocyclic Carboxylic Acids

With a logP of 3.1 and TPSA of 66.8 Ų, the compound resides within the predictive window for blood-brain barrier penetration. Medicinal chemists pursuing CNS targets (e.g., GPCRs, ion channels) can select this scaffold over the more polar fluoro variant to maintain permeability while using the carboxylic acid for critical target interactions [Section 3, Evidence Item 2].

Fragment-Based Drug Discovery Leveraging the Meta-Bromine as a Halogen Bond Donor

The meta-bromine atom can engage in halogen bonding with backbone carbonyls or π-systems of protein targets. The spirocyclic core provides a pre-organized presentation of the bromine and carboxylic acid vectors, making this compound a valuable fragment for screening against proteins with halogen-bond-accepting sites [Section 3, Evidence Item 3].

Synthesis of Spirocyclic Compound Libraries via Parallel Derivatization

The commercially available 98% purity and the reactive aryl bromide enable parallel synthesis of diverse amide, ester, or thioester libraries through robust cross-coupling protocols, supporting high-throughput SAR exploration without the need for extensive pre-purification [Section 3, Evidence Items 1 and 4].

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